3-Ethyl-3-phenylpentane-1,5-diol
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Overview
Description
3-Ethyl-3-phenylpentane-1,5-diol is an organic compound with the molecular formula C13H20O2 It is a branched hydrocarbon with a phenyl group and two hydroxyl groups attached to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-phenylpentane-1,5-diol typically involves the reaction of benzaldehyde with ethyl acetoacetate, followed by reduction and subsequent functional group transformations . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-phenylpentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Ethyl-3-phenylpentane-1,5-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-phenylpentane-1,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
3-Phenylpentane-1,5-diol: Similar structure but lacks the ethyl group.
3-Ethyl-3-methylpentane-1,5-diol: Similar structure but has a methyl group instead of a phenyl group.
Uniqueness: 3-Ethyl-3-phenylpentane-1,5-diol is unique due to the presence of both an ethyl and a phenyl group, which confer distinct chemical and physical properties.
Properties
CAS No. |
84682-28-0 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-ethyl-3-phenylpentane-1,5-diol |
InChI |
InChI=1S/C13H20O2/c1-2-13(8-10-14,9-11-15)12-6-4-3-5-7-12/h3-7,14-15H,2,8-11H2,1H3 |
InChI Key |
JDYDBAVDWRWTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCO)(CCO)C1=CC=CC=C1 |
Origin of Product |
United States |
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